5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Overview

Description

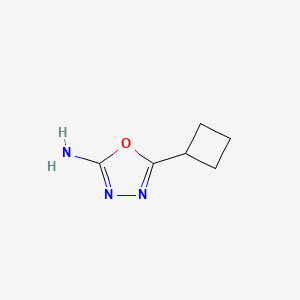

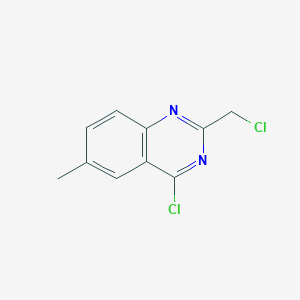

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C6H9N3O . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine can be represented by the SMILES stringNc1nnc(o1)C2CCC2 . The InChI representation is 1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) . These representations provide a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis

The molecular weight of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is 139.16 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found in the PubChem database .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent

5-Cyclobutyl-1,3,4-oxadiazol-2-amine: has been explored for its potential therapeutic applications due to its structural similarity to other biologically active oxadiazoles . Its core structure is known to interact with various biological targets, making it a valuable scaffold for drug development.

Agriculture: Plant Protection Agent

In agriculture, compounds like 5-Cyclobutyl-1,3,4-oxadiazol-2-amine can serve as plant protection agents. They may exhibit herbicidal, insecticidal, and fungicidal activities, helping to safeguard crops from pests and diseases .

Biochemistry: Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for treating conditions like Alzheimer’s disease and myasthenia gravis .

Organic Synthesis: Building Block

Due to its reactive nature, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine can be used as a building block in organic synthesis to create a variety of complex molecules with potential pharmacological activities .

Material Science: Organic Semiconductors

Oxadiazole derivatives are known for their electron-accepting properties, which make them suitable for use in organic semiconductors. This application is crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science: Non-toxic Decomposition

The decomposition of oxadiazole compounds releases nitrogen gas, which is harmless to the environment. This property is beneficial for developing eco-friendly materials and processes .

Safety and Hazards

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for the research and development of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine and similar compounds are promising. They have been studied for their potential as new drugs, especially in the field of anticancer drugs . The focus of future research could be on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Mechanism of Action

Target of Action

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets, leading to various changes that contribute to their broad spectrum of pharmacological activities .

Biochemical Pathways

1,3,4-oxadiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The compound’s molecular weight (13916) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they may have diverse molecular and cellular effects .

properties

IUPAC Name |

5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOJXINBSJBDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602754 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

CAS RN |

89464-84-6 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Nitrophenyl)amino]propan-2-ol](/img/structure/B1369336.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/no-structure.png)

![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)